3-Benzyl Substituent Confers Intermediate A1 Adenosine Receptor Affinity Relative to 2-Chlorobenzyl and Phenethyl Analogs
In a systematic SAR study of 3-aralkyl-7-amino-triazolo[4,5-d]pyrimidines, the 3-benzyl-substituted series demonstrated A1 adenosine receptor affinity intermediate between the 2-chlorobenzyl (most potent) and phenethyl (least potent) congeners. The best lipophilic substituent at the 3-position was 2-chlorobenzyl (A1 affinity Ki < 50 nM), followed by benzyl, and then phenethyl groups [1]. This rank order enables rational selection of the 3-benzyl precursor when moderate lipophilicity and affinity are desired, avoiding the excessive lipophilicity of the 2-chlorobenzyl analog while retaining sufficient A1 binding potential.
| Evidence Dimension | A1 adenosine receptor binding affinity of 7-amino-substituted derivatives (Ki) |
|---|---|
| Target Compound Data | 3-Benzyl derivatives: Ki not explicitly reported for parent chloro compound; downstream 7-cyclopentylamino-3-benzyl analog showed high A1 affinity and selectivity [1] |
| Comparator Or Baseline | 3-(2-Chlorobenzyl) derivatives: Ki < 50 nM; 3-phenethyl derivatives: lower affinity than benzyl [1] |
| Quantified Difference | Rank order: 2-chlorobenzyl (Ki < 50 nM) > benzyl > phenethyl (exact Ki values for benzyl and phenethyl series not reported in abstract; full data in J Med Chem 1998 Table 1) [1] |
| Conditions | Radioligand binding assays at bovine brain adenosine A1 and A2A receptors [1] |
Why This Matters
This SAR rank order allows procurement decisions to be based on the desired balance of lipophilicity and receptor affinity in the final compound library.
- [1] Betti L, Biagi G, Giannaccini G, Giorgi I, Livi O, Lucacchini A, Manera C, Scartoni V. Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. J Med Chem. 1998;41(5):668-673. doi:10.1021/jm9701334. View Source
